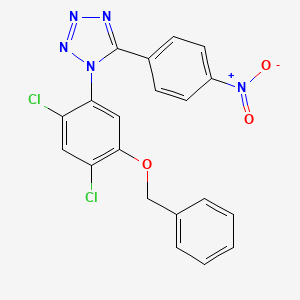
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
Descripción general
Descripción
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole, also known as BDPNT, is a chemical compound that belongs to the class of tetrazole derivatives. BDPNT has shown promising potential in scientific research, particularly in the fields of medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds Research
Tetrazoles, including compounds like 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole, are a focus in the study of heterocyclic compounds with multiple hetero-atoms in the ring. These compounds, such as 5-alkoxy- and 5-aryloxy-tetrazoles, are synthesized through reactions like the interaction of cyanic esters and azide ion. Their structural and chemical properties are of significant interest in scientific research, particularly in the context of sulfur-containing mesoionic tetrazoles and their applications (Sainsbury, 1964).
Molecular Rearrangements in Triazoles
Studies on molecular rearrangements in triazoles, which are structurally related to tetrazoles, provide insights into the behavior of these compounds under different conditions. For instance, research on 4-iminomethyl-1,2,3-triazoles reveals that structural isomers of these compounds are interconvertible when heated, highlighting the dynamic nature of these molecules and their potential applications in synthesis processes (L'abbé et al., 1990).
Crystallography and Docking Studies
Crystallography and docking studies of tetrazole derivatives, like 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been conducted to understand their molecular orientation and interactions within biological systems, such as enzyme active sites. These studies are crucial in assessing the potential of these compounds as inhibitors or activators in various biochemical pathways (Al-Hourani et al., 2015).
Synthesis and Reactivity Studies
Research into the synthesis routes of related compounds, such as 4-(Benzyloxy)-1H-Indazole, provides a framework for understanding the chemical reactivity and synthesis possibilities of tetrazoles. Such studies focus on reaction steps, yields, and the characterization of final products, which are essential for exploring the potential applications of these compounds in various fields (Yan-feng, 2012).
Applications in Catalysis
Investigations into the use of tetrazoles as activators in catalytic processes, such as phosphoramidite alcoholysis, demonstrate the utility of these compounds in enhancing reaction efficiencies. The study of their effectiveness relative to other azoles expands our understanding of their potential in synthetic chemistry (Nurminen et al., 2003).
Propiedades
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-(4-nitrophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N5O3/c21-16-10-17(22)19(30-12-13-4-2-1-3-5-13)11-18(16)26-20(23-24-25-26)14-6-8-15(9-7-14)27(28)29/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUMSUXWXPLPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B3128450.png)
![Ethyl 5-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3128457.png)
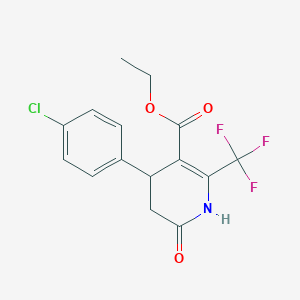
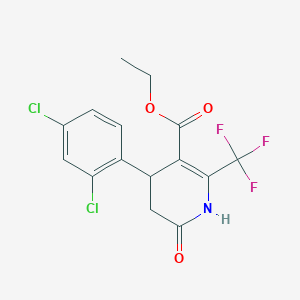
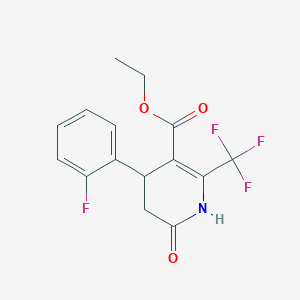
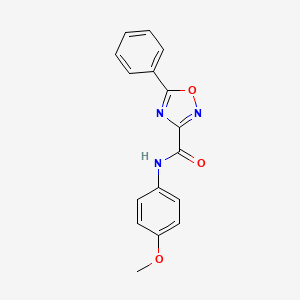
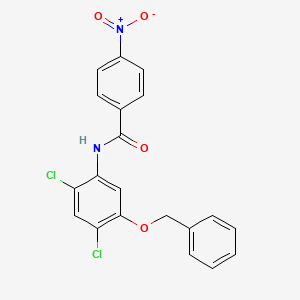
![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine](/img/structure/B3128536.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B3128542.png)
![5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B3128550.png)
![2-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3128555.png)
![3-phenylacrylaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3128557.png)
![5-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B3128560.png)
